2-Bromobenzyl-(2-fluorophenyl)ether
Overview
Description
2-Bromobenzyl-(2-fluorophenyl)ether is an organic compound with the molecular formula C13H10BrFO It is a type of ether, characterized by the presence of a bromobenzyl group and a fluorophenyl group connected through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzyl-(2-fluorophenyl)ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a bromobenzyl halide with a fluorophenol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under mild conditions, resulting in the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Williamson ether synthesis. The process would be optimized for efficiency and yield, potentially using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzyl-(2-fluorophenyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromobenzyl group can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-fluorophenyl ethers with various substituents replacing the bromine atom.
Oxidation: Formation of 2-fluorophenol or 2-fluoroquinone derivatives.
Reduction: Formation of 2-fluorobenzyl alcohol derivatives.
Scientific Research Applications
2-Bromobenzyl-(2-fluorophenyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromobenzyl-(2-fluorophenyl)ether involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the fluorophenyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzyl-(4-fluorophenyl)ether
- 2-Bromobenzyl-(3-fluorophenyl)ether
- 2-Chlorobenzyl-(2-fluorophenyl)ether
Uniqueness
2-Bromobenzyl-(2-fluorophenyl)ether is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms can enhance the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-[(2-fluorophenoxy)methyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQWSFZMWCOOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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